REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][CH:4]([CH3:7])[CH2:5][OH:6].[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Cl)[N:10]=1>C1COCC1>[Cl:8][C:9]1[N:10]=[C:11]([O:6][CH2:5][CH:4]([NH2:3])[CH3:7])[CH:12]=[CH:13][CH:14]=1 |f:0.1|
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Name
|
|
Quantity
|
560 mg
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
NC(CO)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CC=C1)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated
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Type
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TEMPERATURE
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Details
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at reflux for 8 hours
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Duration
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8 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the reaction was quenched with aqueous 1N hydrochloric acid
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Type
|
WASH
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Details
|
washed with ether (3×30 mL)
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Type
|
TEMPERATURE
|
Details
|
The pH of the aqueous phase was then raised to 10-11 with 50 wt. percent aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=N1)OCC(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |